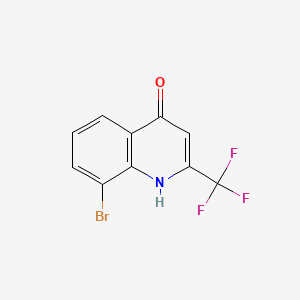8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
CAS No.: 587885-87-8
Cat. No.: VC13247510
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 587885-87-8 |
|---|---|
| Molecular Formula | C10H5BrF3NO |
| Molecular Weight | 292.05 g/mol |
| IUPAC Name | 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |
| Standard InChI Key | WVDMDQACCBVSTK-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 292.05 g/mol. The substitution pattern includes:
-
Bromine at position 8: Enhances electrophilic reactivity and potential halogen bonding in biological systems.
-
Hydroxyl group at position 4: Introduces hydrogen-bonding capability and polarity.
-
Trifluoromethyl group at position 2: Contributes to lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties of Analogous Quinoline Derivatives
The hydroxyl group in 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline is expected to increase aqueous solubility compared to its phenoxy analog, though precise measurements require experimental validation.
Synthetic Routes and Optimization
Bromination Strategies
| Step | Reagents | Yield (%) |
|---|---|---|
| Bromination | CuBr₂, TBAB, H₂O | 90 |
| Trifluoromethylation | TFAA, AlCl₃ | 75–85 |
| Deprotection | HBr, AcOH | 95 |
Physicochemical and Spectroscopic Characterization
Spectral Data
-
¹H NMR: Expected signals include a singlet for the -CF₃ group (δ 120–125 ppm) and a downfield-shifted hydroxyl proton (δ 9–10 ppm).
-
IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Br (500–600 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 292.05 (C₁₀H₅BrF₃NO⁺) .
Solubility and Stability
-
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL).
-
Stability: Susceptible to photodegradation; storage recommendations include amber vials at -20°C under inert atmosphere.
Challenges and Future Directions
-
Regioselectivity: Competing bromination at positions 5 and 7 necessitates directing groups.
-
Scale-Up: Batch reactor optimization for multi-step synthesis to improve throughput.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume